8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Catalog No.
S545980
CAS No.
120-29-6
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

CAS Number

120-29-6

Product Name

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3

InChI Key

CYHOMWAPJJPNMW-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)O

Solubility

Soluble in DMSO

Synonyms

pseudotropine, tropine, tropine hydrobromide, (endo)-isomer, tropine hydrochloride, (endo)-isomer, tropine hydrochloride, (exo)-isomer, tropine, (exo)-isomer

Canonical SMILES

CN1C2CCC1CC(C2)O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)O

Description

The exact mass of the compound Tropine is 141.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241183. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of tropane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Anticholinergic Drugs

Tropine serves as a vital precursor molecule for the synthesis of several important anticholinergic drugs, most notably Atropine Wikipedia: . These drugs work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors in the nervous system. Atropine has numerous applications in medicine, including:

  • Dilating pupils during eye examinations PubMed Central:
  • Reversing bradycardia (slow heart rate) NCBI:
  • Treating nerve agent poisoning ScienceDirect

Research on tropine also explores the development of novel anticholinergic drugs with potentially fewer side effects compared to existing medications.

Understanding Acetylcholine Function

Scientists utilize tropine as a research tool to understand the function of the cholinergic system, which relies on acetylcholine for communication between nerve cells. By studying how tropine derivatives interact with muscarinic receptors, researchers gain insights into:

  • Neurotransmission mechanisms
  • Cholinergic involvement in various physiological processes
  • Development of therapies for neurological disorders potentially linked to acetylcholine dysfunction National Institute of Neurological Disorders and Stroke

Tropine plays a role in unraveling the complex workings of the cholinergic system and its influence on various bodily functions.

Organic Chemistry Research

Tropine's unique chemical structure with its nitrogen-containing heterocyclic ring system makes it an interesting molecule for organic chemistry research. Scientists investigate tropine to:

  • Develop new synthetic methodologies for complex alkaloids ScienceDirect
  • Study the reactivity and properties of nitrogen heterocycles Royal Society of Chemistry
  • Explore the potential for tropane derivatives in other areas of drug discovery National Center for Biotechnology Information

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, is a bicyclic compound with the molecular formula C8H15NOC_8H_{15}NO and a molecular weight of approximately 141.21 g/mol. This compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is characteristic of azabicyclic compounds. The presence of the methyl group at the 8-position distinguishes it from other similar bicyclic structures, contributing to its unique chemical properties and biological activities .

Tropine itself doesn't have a well-defined mechanism of action. However, its significance lies in its ability to be converted into various tropane alkaloids with diverse effects on the nervous system. These alkaloids interact with muscarinic acetylcholine receptors, which play a crucial role in numerous physiological processes []. Depending on the specific alkaloid derived from Tropine, the effects can range from dilation of the pupils to paralysis [].

The chemical reactivity of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol is primarily influenced by its functional groups. Notably, it can undergo various reactions typical of alcohols and nitrogen-containing compounds, such as:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Nucleophilic substitutions: The nitrogen atom may participate in nucleophilic substitution reactions.

In synthetic chemistry, it has been used as a precursor in the synthesis of other complex organic molecules .

Research has shown that 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol exhibits notable biological activities, particularly in the context of its structural similarity to tropane alkaloids, which are known for their pharmacological effects. Its potential activities include:

  • Anticholinergic effects: Similar to tropine, it may influence neurotransmitter pathways.
  • CNS effects: It has been studied for its ability to cross the blood-brain barrier, indicating potential central nervous system activity .

Studies suggest that derivatives of this compound could serve as leads for developing new therapeutic agents targeting neurological disorders .

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods:

  • From Tropine: Utilizing tropine as a starting material, various chemical transformations can yield this compound.
  • Cyclization Reactions: Employing cyclization techniques on appropriate precursors can form the bicyclic structure.
  • Catalytic Asymmetric Reactions: Advanced synthetic routes involve catalytic asymmetric reactions that allow for the selective formation of enantiomers .

Each method varies in complexity and yields based on starting materials and reaction conditions.

The applications of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol extend into several fields:

  • Pharmaceuticals: It serves as a scaffold for developing drugs targeting cholinergic systems.
  • Research: Utilized in studies investigating neurotransmitter systems and drug interactions.

Its unique structure makes it a valuable compound in medicinal chemistry and pharmacological research .

Interaction studies involving 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol have focused on its binding affinity to various receptors and enzymes:

  • Cholinergic receptors: Investigations into how this compound interacts with muscarinic receptors have provided insights into its potential therapeutic uses.
  • Metabolic pathways: Studies have explored how it is metabolized in vivo, revealing insights into its pharmacokinetics and dynamics .

Such studies are crucial for understanding its efficacy and safety as a potential drug candidate.

Several compounds share structural similarities with 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, including:

Compound NameStructure TypeKey Differences
TropineBicyclicLacks methyl group at the 8-position
PseudotropineBicyclicDifferent stereochemistry
8-Azabicyclo[3.2.1]octan-3-oneBicyclic ketoneContains a carbonyl instead of hydroxyl group

These compounds are often studied alongside 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol due to their overlapping biological activities and potential applications in pharmacology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Boiling Point

241 °C
237.0 °C

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

109 °C
86.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YXR19M72Y
L9Q7Z9D09L

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (72.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

120-29-6

Wikipedia

Tropine
Pseudotropine

General Manufacturing Information

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-: INACTIVE

Dates

Modify: 2023-08-15

Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf

Jesús Marín-Sáez, Roberto Romero-González, Antonia Garrido Frenich
PMID: 30857698   DOI: 10.1016/j.foodchem.2019.02.091

Abstract

In this study, the degradation of tropane alkaloids in pasta under boiling (100 °C during 10 min) and tea making (100 °C and let cool 5 min) conditions has been evaluated for the first time. Pasta and green tea were contaminated with Datura Stramonium and Brugmansia Arborea seeds (pasta and green tea), whereas coca leaf tea was directly analysed. The compounds were extracted using solid-liquid extraction coupled to a preconcentration stage (only for the cooking water), and the compounds were analysed by liquid chromatography coupled to mass spectrometry (Exactive-Orbitrap analyser). Degradation studies indicate that concentration of tropane alkaloids decreases, and it depends on the compound, observing the highest degradation for tropinone, tropane, cuscohygrine and tropine, as well as it was observed that compounds migrated to the aqueous phase during cooking step. Finally, post-targeted analysis was performed and other tropane alkaloids were found, as scopine, tigloidine or convolvine, showing a similar behaviour under cooking conditions.


De Novo Production of the Plant-Derived Tropine and Pseudotropine in Yeast

Yu Ping, Xiaodong Li, Wenjing You, Guoqiang Li, Mengquan Yang, Wenping Wei, Zhihua Zhou, Youli Xiao
PMID: 31181154   DOI: 10.1021/acssynbio.9b00152

Abstract

Tropine and pseudotropine with opposite stereospecific configurations as platform compounds are central building blocks in both biosynthesis and chemical synthesis of pharmacologically important tropane and nortropane alkaloids. The supply of plant-derived tropine and pseudotropine still heavily depends on either plant extraction or chemical synthesis. Advances in synthetic biology prompt the microbial synthesis of various valuable chemicals. With the biosynthetic pathway elucidation of tropine and pseudotropine in several Solanaceae plants, the key genes were sequentially identified. Here, the enzymes responsible for converting N-methylpyrrolinium into tropine and pseudotropine from Anisodus acutangulus were characterized. Reconstruction of the six-step biosynthetic pathways into Saccharomyces cerevisiae provides cell chassis producing tropine and pseudotropine with 0.13 and 0.08 mg/L titers from simple feedstocks in a shake flask, respectively. The strains described not only offer alternative sources of these central intermediates and their derived alkaloids but also provide platforms for pathway enzyme discovery.


Development of tropine-salt aqueous two-phase systems and removal of hydrophilic ionic liquids from aqueous solution

Haoran Wu, Shun Yao, Guofei Qian, Hang Song
PMID: 27485150   DOI: 10.1016/j.chroma.2016.06.081

Abstract

A novel aqueous two-phase systems (ATPS) composed of a small molecule organic compound tropine and an organic or inorganic salt aqueous solution has been developed for the first time. The phase behavior of tropine-salt ATPS was systemically investigated and the phase equilibrium data were measured in different temperatures and concentrations and correlated by the Merchuk equation with satisfactory results. The detection of the conductivity and particle size proved the formation of micelle in the process of forming tropine-salt ATPS. The separation application of the ATPS was assessed with the removal of hydrophilic benzothiazolium-based ionic liquids (ILs) from aqueous solution. The result showed that ILs were effectively extracted into the top tropine-rich phase. Finally, ILs in the top tropine-rich phase were further separated by the means of adsorption-desorption with DM301 macroporous resin and ethanol. The method of novel tropine-salt ATPS combined with adsorption-desorption is demonstrated a promising alternative thought and approach for the removal or recovery of hydrophilic compounds from aqueous media and also could provide a potential application for bio-separation.


Degradation of tropane alkaloids in baked bread samples contaminated with Solanaceae seeds

Jesús Marín-Sáez, Roberto Romero-González, Antonia Garrido Frenich
PMID: 31229117   DOI: 10.1016/j.foodres.2019.01.027

Abstract

Solanaceae plant seeds, which contain high concentrations of tropane alkaloids, have not been studied in real conditions of proofing and baking processes. In this work both lab vial trials and buckwheat and millet flour samples, contaminated with two species of Solanaceae plants, Datura stramonium and Brugmansia arborea, were undergone to proofing (37 °C) and baking (190 °C) processes. For the determination of tropane alkaloids, a simple solid-liquid extraction with methanol:water 2:1 (v/v) containing 0.5% acetic acid was used to extract the targeted compounds, whereas a chromatographic method employing a Zorbax C
column coupled to an Exactive-Orbitrap analyser was used for their determination. The results indicate that concentrations of tropane alkaloids decrease under proofing conditions (degradation between 13 and 95%), while they are almost disappeared under baking conditions (degradation between 94 and 100%). Some degradation pathways have been clarified, showing that most of the compounds degrade into tropane and tropine, and into tropine and tropinone under proofing and baking conditions respectively.


Simultaneous analysis of tropane alkaloids in teas and herbal teas by liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap)

Ana Romera-Torres, Roberto Romero-González, José Luis Martínez Vidal, Antonia Garrido Frenich
PMID: 29359500   DOI: 10.1002/jssc.201701485

Abstract

A new method has been developed for the simultaneous determination of 13 tropane alkaloids in tea and herbal teas using high-performance liquid chromatography coupled to an Exactive-Orbitrap analyzer. A mixture of methanol, water, and formic acid was used for the extraction of the target compounds followed by a solid-phase extraction step. The validated method provided recoveries from 75 to 128% with intra- and interday precision lower than or equal to 24% (except for apoatropine). Limits of quantification ranged from 5 to 20 μg/kg. Eleven tea and herbal tea samples and two contaminated samples with Datura stramonium seeds were analyzed. Tropane alkaloids were detected in six samples with concentrations from 5 (apoatropine) to 4340 μg/kg (sum of physoperuvine, pseudotropine, and tropine), whereas concentrations from 5 (apoatropine) to 1725 μg/kg (sum of physoperuvine, pseudotropine, and tropine) were found in the contaminated samples.


Extraction and quantitative analysis of tropane alkaloids in Radix physochlainae by emulsion liquid membrane with tropine-based ionic liquid

Jie Tang, Siwei Liang, Bing Dong, Yao Li, Shun Yao
PMID: 30429086   DOI: 10.1016/j.chroma.2018.11.009

Abstract

Emulsion liquid membrane (ELM) coupled with tropine-based ionic liquid was prepared and successfully adopted for the extraction and quantitative analysis of tropane alkaloids (TA) in Radix physochlainae. Effects of formation conditions of ELM were explored and then optimized; the ideal oil-water mass ratio was determined to be 1:2.5, chloroform, Span 80 and 0.05 mol L
N-propyl-tropine hexafluorophosphate ([C
Tr][PF
]) aqueous solution were stirred for 30 min with the speed of 1500 r min
. In order to extract and enrich TA with ELM efficiently, key factors related with their extraction efficiency such as stirring speed, volume of the extracts (feed solution), migration time and initial concentration of TA were systematically investigated. Under optimal conditions, 1.5 mL extracts containing 1.6 mg mL
of TA was stirred with ELM at 250 r min
for 5 min, the extraction efficiency of target alkaloid can reach 94.14%. Finally, the method could be used in quantitative analysis of TA in herbal material and patent medicine after demulsification. By comparison, application of ELM for the enrichment and quantitation of TA offers a more straightforward and effective strategy, which is expected to provide a meaningful reference for similar separation processes.


Immobilized chiral tropine ionic liquid on silica gel as adsorbent for separation of metal ions and racemic amino acids

Guofei Qian, Hang Song, Shun Yao
PMID: 26711153   DOI: 10.1016/j.chroma.2015.11.083

Abstract

Tropine-type chiral ionic liquid with proline anion was immobilized on silica gel by chemical modification method for the first time, which was proved by elemental, infrared spectrum and thermogravimetric analysis. Secondly, the performance of this kind of ionic liquid-modified silica gel was investigated in the adsorption of some metal ions, which included Cu(2+), Fe(3+), Mn(2+) and Ni(2+). Then the effects of time, initial concentration and temperature on adsorption for Cu(2+) ions were studied in detail, which was followed by the further research of adsorption kinetics and thermodynamics. The adsorption could be better described by pseudo-second-order kinetics model and that the process was spontaneous, exothermic and entropy decreasing. In the mode of 'reuse after adsorption', the ionic liquid-modified silica gel with saturated adsorption of Cu(2+) was finally used in resolution of racemic amino acids for the first time. The static experiment showed that adsorption rate of two enantiomers was obviously different. Inspired by this, the complex was packed in chromatographic column for the separation of racemic amino acids and d-enantiomers were firstly eluted by water or ethanol. Steric hindrance was found as one of key influencing factors for its effect on the stability of the complex.


A resolution approach of racemic phenylalanine with aqueous two-phase systems of chiral tropine ionic liquids

Haoran Wu, Shun Yao, Guofei Qian, Tian Yao, Hang Song
PMID: 26422309   DOI: 10.1016/j.chroma.2015.09.058

Abstract

Aqueous two-phase systems (ATPS) based on tropine type chiral ionic liquids and inorganic salt solution were designed and prepared for the enantiomeric separation of racemic phenylalanine. The phase behavior of IL-based ATPS was comprehensive investigated, and phase equilibrium data were correlated by Merchuk equation. Various factors were also systematically investigated for their influence on separation efficiency. Under the appropriate conditions (0.13g/g [C8Tropine]pro, 35mg/g Cu(Ac)2, 20mg/g d,l-phenylalanine, 0.51g/g H2O and 0.30g/g K2HPO4), the enantiomeric excess value of phenylalanine in solid phase (mainly containing l-enantiomer) was 65%. Finally, the interaction mechanism was studied via 1D and 2D NMR. The results indicate that d-enantiomer of phenylalanine interacts more strongly with chiral ILs and Cu(2+) based on the chiral ion-pairs space coordination mechanism, which makes it tend to remain in the top IL-rich phase. By contrast, l-enantiomer is transferred into the solid phase. Above chiral ionic liquids aqueous two-phase systems have demonstrated obvious resolution to racemic phenylalanine and could be promising alterative resolution approach for racemic amino acids in aqueous circumstance.


Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids

Prashanth Srinivasan, Christina D Smolke
PMID: 31406117   DOI: 10.1038/s41467-019-11588-w

Abstract

Tropane alkaloids (TAs) are a class of phytochemicals produced by plants of the nightshade family used for treating diverse neurological disorders. Here, we demonstrate de novo production of tropine, a key intermediate in the biosynthetic pathway of medicinal TAs such as scopolamine, from simple carbon and nitrogen sources in yeast (Saccharomyces cerevisiae). Our engineered strain incorporates 15 additional genes, including 11 derived from diverse plants and bacteria, and 7 disruptions to yeast regulatory or biosynthetic proteins to produce tropine at titers of 6 mg/L. We also demonstrate the utility of our engineered yeast platform for the discovery of TA derivatives by combining biosynthetic modules from distant plant lineages to achieve de novo production of cinnamoyltropine, a non-canonical TA. Our engineered strain constitutes a starting point for future optimization efforts towards realizing industrial fermentation of medicinal TAs and a platform for the synthesis of TA derivatives with enhanced bioactivities.


Non-statistical 13C Fractionation Distinguishes Co-incident and Divergent Steps in the Biosynthesis of the Alkaloids Nicotine and Tropine

Katarzyna M Romek, Gérald S Remaud, Virginie Silvestre, Piotr Paneth, Richard J Robins
PMID: 27288405   DOI: 10.1074/jbc.M116.734087

Abstract

During the biosynthesis of natural products, isotopic fractionation occurs due to the selectivity of enzymes for the heavier or lighter isotopomers. As only some of the positions in the molecule are implicated in a given reaction mechanism, position-specific fractionation occurs, leading to a non-statistical distribution of isotopes. This can be accessed by isotope ratio monitoring (13)C NMR spectrometry. The solanaceous alkaloids S-(-)-nicotine and hyoscyamine (atropine) are related in having a common intermediate, but downstream enzymatic steps diverge, providing a relevant test case to: (a) elucidate the isotopic affiliation between carbon atoms in the alkaloids and those in the precursors; (b) obtain information about the kinetic isotope effects of as yet undescribed enzymes, thus to make predictions as to their possible mechanism(s). We show that the position-specific (13)C/(12)C ratios in the different moieties of these compounds can satisfactorily be related to their known precursors and to the known kinetic isotope effects of enzymes involved in their biosynthesis, or to similar reaction mechanisms. Thus, the pathway to the common intermediate, N-methyl-Δ(1)-pyrrolinium, is seen to introduce similar isotope distribution patterns in the two alkaloids independent of plant species, whereas the remaining atoms of each target compound, which are of different origins, reflect their specific metabolic ancestry. We further demonstrate that the measured (13)C distribution pattern can be used to deduce aspects of the reaction mechanism of enzymes still to be identified.


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